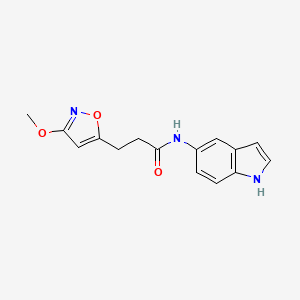
N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a benzimidazole ring, a pyrrole ring, and a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound has potential applications as a probe for studying enzyme interactions and as a scaffold for drug design. Its ability to interact with various biological targets makes it a valuable tool in medicinal chemistry.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities. The presence of multiple heterocyclic rings enhances its ability to interact with biological macromolecules.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its complex structure allows for the fine-tuning of these properties through chemical modifications.
Wirkmechanismus
The mechanism of action of N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple rings allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-methyl-1H-benzimidazol-6-yl)-2-pyridinecarboxamide
- 3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid
- 2,6-di(1-pyrazolyl)pyridine
Uniqueness
N-(1H-benzimidazol-6-yl)-4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is unique due to its combination of three different heterocyclic rings. This structure provides a versatile platform for chemical modifications and interactions with various biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C16H13N5OS |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
N-(3H-benzimidazol-5-yl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H13N5OS/c1-10-14(23-16(19-10)21-6-2-3-7-21)15(22)20-11-4-5-12-13(8-11)18-9-17-12/h2-9H,1H3,(H,17,18)(H,20,22) |
InChI-Schlüssel |
SOAAGZPOISHLQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC4=C(C=C3)N=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-3-[1-(2-methoxyethyl)-1H-indol-3-yl]propanamide](/img/structure/B14938233.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-oxoquinazolin-3(4H)-yl)butanamide](/img/structure/B14938241.png)
![Methyl 2-{[3-(3,5-dimethyl-1,2-oxazol-4-yl)propanoyl]amino}-5-(3-fluorophenyl)-1,3-thiazole-4-carboxylate](/img/structure/B14938247.png)


![ethyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938255.png)
![N~1~-{(1S)-2-[4a-hydroxyoctahydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B14938261.png)
![Ethyl [2-({[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B14938266.png)
![6-{[3-(7-methoxy-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B14938281.png)
![N-(1H-benzimidazol-2-yl)-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide](/img/structure/B14938291.png)
![N-[(2Z)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-ethyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14938295.png)
